![molecular formula C25H22N6O2S B2921367 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1207059-92-4](/img/no-structure.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H22N6O2S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
The creation of such compounds often involves multicomponent condensation reactions, showcasing the diversity of synthetic approaches in the realm of heterocyclic chemistry. For instance, the regio- and chemoselective synthesis of pyrazoloquinolinones and related heterocycles has been achieved through multicomponent protocols, illustrating the versatility of these methods in constructing complex molecules (Chebanov et al., 2008). Furthermore, nickel nanoparticles have been employed to facilitate the synthesis of pyrazoloquinolinone and triazoloquinazolinone derivatives, highlighting the role of nanocatalysis in enhancing reaction efficiency and selectivity (Singh et al., 2015).
Biological Activities and Applications
The incorporation of specific functional groups into the compound's structure can significantly influence its biological activity. For example, compounds bearing semicarbazide, thiosemicarbazide, and various heterocyclic moieties have demonstrated promising antioxidant and anticancer activities, indicating their potential in developing therapeutic agents (Tumosienė et al., 2020). Additionally, the antimicrobial evaluation of heterocycles derived from novel quinolinyl chalcones underscores the importance of structural diversity in modulating antimicrobial efficacy (Hassan & Farouk, 2017).
Theoretical and Computational Studies
Theoretical studies, including computational modeling and docking analyses, have been pivotal in understanding the interaction mechanisms of such compounds with biological targets. This approach facilitates the rational design of molecules with enhanced biological activities by predicting their behavior at the molecular level before synthesis and biological testing (Fedotov et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3,4-dihydroquinoline, which is synthesized from aniline and cyclohexanone. The second intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is synthesized from 4-methoxyaniline and 3,4-diaminopyrazole. These two intermediates are then coupled using a thiol-ene reaction to form the final product, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone.", "Starting Materials": [ "Aniline", "Cyclohexanone", "4-methoxyaniline", "3,4-diaminopyrazole", "Ethyl mercaptan", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Synthesis of 3,4-dihydroquinoline: Aniline and cyclohexanone are reacted in the presence of ethyl mercaptan, triethylamine, and dimethylformamide to form 3,4-dihydroquinoline.", "Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine: 4-methoxyaniline and 3,4-diaminopyrazole are reacted in the presence of acetic acid and sodium acetate to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.", "Coupling of intermediates: The two intermediates are coupled using a thiol-ene reaction in the presence of sodium bicarbonate, chloroform, and ethanol to form the final product, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone." ] } | |
CAS-Nummer |
1207059-92-4 |
Molekularformel |
C25H22N6O2S |
Molekulargewicht |
470.55 |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N6O2S/c1-33-19-10-8-17(9-11-19)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)34-16-23(32)29-12-4-6-18-5-2-3-7-21(18)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
InChI-Schlüssel |
WSFWKFWEBQOWTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



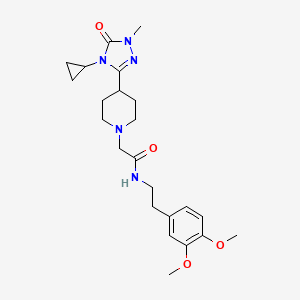
![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)

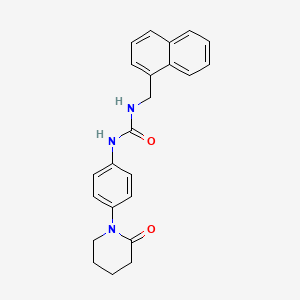

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)
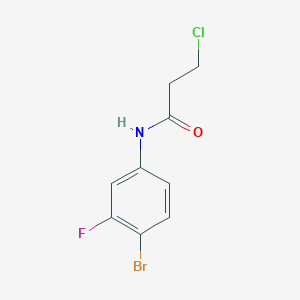
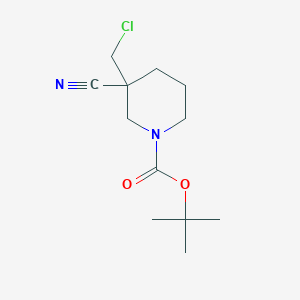

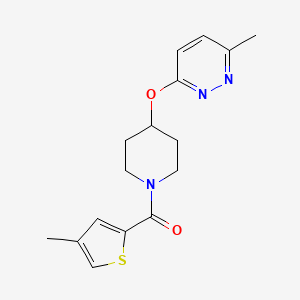
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)

![benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride](/img/structure/B2921306.png)